4-(3-Fluorophenyl)morpholine-2-carboxylic acid

CAS No.: 1316225-76-9

Cat. No.: VC2715510

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316225-76-9 |

|---|---|

| Molecular Formula | C11H12FNO3 |

| Molecular Weight | 225.22 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)morpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H12FNO3/c12-8-2-1-3-9(6-8)13-4-5-16-10(7-13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) |

| Standard InChI Key | FLXLSAHUYGGLMV-UHFFFAOYSA-N |

| SMILES | C1COC(CN1C2=CC(=CC=C2)F)C(=O)O |

| Canonical SMILES | C1COC(CN1C2=CC(=CC=C2)F)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

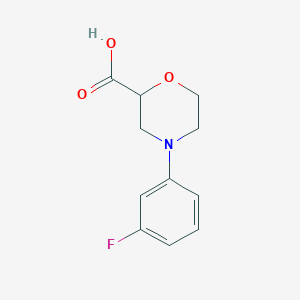

4-(3-Fluorophenyl)morpholine-2-carboxylic acid consists of a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) with a carboxylic acid group at the 2-position and a 3-fluorophenyl group attached to the nitrogen atom at the 4-position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activity.

The compound features a heterocyclic amine derivative structure with the fluorophenyl group creating unique electronic properties that influence its reactivity and binding capabilities in biological systems. The morpholine ring provides a rigid scaffold that positions the functional groups in specific spatial orientations, which can be crucial for interaction with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C11H12FNO3 |

| Molecular Weight | 225.22 g/mol |

| CAS Number | 1316225-76-9 |

| MDL Number | MFCD18381597 |

| Appearance | Solid (typical for similar compounds) |

| Solubility | Variable in organic solvents (typical for carboxylic acids) |

The compound contains multiple functional groups that can participate in various chemical reactions. The carboxylic acid moiety can undergo esterification, amidation, and decarboxylation reactions, while the morpholine nitrogen can participate in alkylation and acylation reactions . The fluorine atom on the phenyl ring affects the electronic distribution and can influence both reactivity and biological interactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid typically involves several key steps in organic chemistry. These include reactions to form the morpholine ring structure and introduce the fluorophenyl group at the appropriate position. The synthesis requires careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity.

Similar to the synthesis of related morpholine carboxylic acids, the preparation might involve starting materials such as appropriately substituted amino acids or their derivatives. The morpholine ring formation is a critical step that establishes the heterocyclic core structure of the molecule.

Industrial Synthesis and Purification

In industrial settings, the synthesis of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid often employs continuous flow reactors and automated systems to enhance efficiency and yield. These approaches allow for better control of reaction parameters, leading to more consistent product quality.

After synthesis, purification techniques such as recrystallization or chromatography are essential to achieve high purity levels of the final product. Column chromatography is particularly useful for removing impurities and unreacted starting materials, while recrystallization can further enhance the purity for applications requiring high-grade material.

The following table outlines typical purification methods used for 4-(3-Fluorophenyl)morpholine-2-carboxylic acid:

| Purification Method | Application |

|---|---|

| Column Chromatography | Removal of synthesis by-products and unreacted materials |

| Recrystallization | Final purification to achieve high purity |

| HPLC | Analytical verification of purity and preparative purification |

| Acid-Base Extraction | Isolation of the carboxylic acid functionality |

Applications in Research and Industry

Medicinal Chemistry Applications

4-(3-Fluorophenyl)morpholine-2-carboxylic acid has significant potential in medicinal chemistry due to its structural features. The morpholine ring is a privileged structure in drug development, appearing in numerous pharmaceutically active compounds. When combined with the fluorophenyl group, which can enhance metabolic stability and binding affinity, this compound becomes an attractive candidate for drug discovery programs.

The carboxylic acid functionality provides a convenient handle for further derivatization, allowing for the preparation of various esters, amides, and other derivatives that might exhibit different pharmacokinetic properties or biological activities. This versatility makes the compound valuable in the development of structure-activity relationship (SAR) studies.

Role as a Building Block in Organic Synthesis

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Building block for drug candidates, especially CNS active compounds |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Agrochemical Research | Development of crop protection agents |

| Material Science | Precursor for specialized polymers or materials |

Structure-Activity Relationships

Electronic and Steric Effects

The 3-fluorophenyl substituent in 4-(3-Fluorophenyl)morpholine-2-carboxylic acid creates distinct electronic and steric properties that influence its behavior in chemical reactions and biological systems. The fluorine atom is strongly electronegative, which affects the electron distribution across the molecule and can enhance binding interactions with appropriate biological targets.

The position of the fluorine at the meta-position of the phenyl ring creates a specific electronic profile that differentiates this compound from related structures with fluorine substitution at other positions. Such subtle differences can significantly impact biological activity and chemical reactivity, making position-specific analogs valuable for comparative studies.

Conformational Analysis

Analytical Characterization

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the structure and purity of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the connectivity and spatial arrangement of atoms within the molecule, while mass spectrometry confirms its molecular weight and fragmentation pattern.

In NMR analysis, characteristic signals would be expected for the morpholine ring protons, the aromatic protons of the fluorophenyl group, and the carboxylic acid proton. The fluorine atom would also produce distinctive coupling patterns in both 1H and 13C NMR spectra, aiding in structural confirmation.

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) and related techniques are essential for analyzing the purity of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid and monitoring reactions involving this compound. The carboxylic acid functionality and the moderately polar morpholine ring contribute to its retention behavior on various chromatographic stationary phases.

Thin-Layer Chromatography (TLC) systems can be developed for rapid analysis during synthesis and purification processes, typically using mixtures of organic solvents appropriate for compounds with both polar and non-polar elements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume